Bis(4-fluorophenyl)methanamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-fluorophenyl)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with an amine source under acidic conditions to form the desired product. One common method involves the use of 4-fluorobenzaldehyde and ammonium chloride in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in a solvent like ethanol at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(4-fluorophenyl)methanamine hydrochloride can undergo oxidation reactions to form corresponding .
Reduction: The compound can be reduced to form .
Substitution: It can participate in nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are often employed.
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution reactions .
N-oxides: from oxidation.
Secondary amines: from reduction.
Scientific Research Applications
Chemistry: Bis(4-fluorophenyl)methanamine hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic amines on biological systems. It is also used in the development of fluorescent probes for imaging applications .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Bis(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- Bis(4-chlorophenyl)methanamine hydrochloride
- Bis(4-bromophenyl)methanamine hydrochloride
- Bis(4-methylphenyl)methanamine hydrochloride
Comparison: Bis(4-fluorophenyl)methanamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties compared to its analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
bis(4-fluorophenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N.ClH/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10;/h1-8,13H,16H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPKOVKVNCDQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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